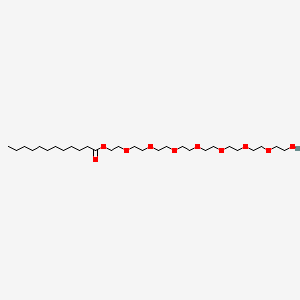

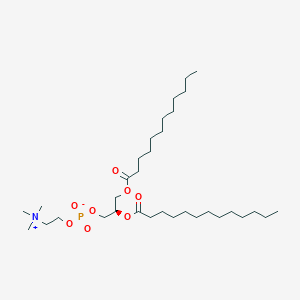

1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1-Dodécanoyl-2-tridécanoyl-sn-glycéro-3-phosphocholine est un composé phospholipidique synthétique. Les phospholipides sont des biomolécules structurelles majeures présentes dans les membranes biologiques et jouent un rôle crucial dans les processus cellulaires . Ce composé est souvent utilisé dans la recherche scientifique en raison de ses propriétés et applications uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 1-Dodécanoyl-2-tridécanoyl-sn-glycéro-3-phosphocholine peut être synthétisé par des réactions d'estérification impliquant l'acide dodécanoïque, l'acide tridécanoïque, le glycérol et la phosphocholine. La réaction nécessite généralement un catalyseur et est réalisée dans des conditions contrôlées de température et de pression pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle : En milieu industriel, la production de 1-dodécanoyl-2-tridécanoyl-sn-glycéro-3-phosphocholine implique des procédés d'estérification à grande échelle. Les matières premières sont mélangées dans des réacteurs et la réaction est surveillée pour maintenir des conditions optimales. Le produit est ensuite purifié par des techniques de cristallisation et de filtration .

Analyse Des Réactions Chimiques

Types de réactions : Le 1-Dodécanoyl-2-tridécanoyl-sn-glycéro-3-phosphocholine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, en milieu légèrement acide.

Réduction : Borohydrure de sodium, dans l'éthanol anhydre.

Substitution : Halogènes comme le chlore ou le brome, à température contrôlée.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de recherche scientifique

Le 1-Dodécanoyl-2-tridécanoyl-sn-glycéro-3-phosphocholine a un large éventail d'applications dans la recherche scientifique :

Biologie : Sert d'étalon lipidique pour la quantification des phospholipides par spectrométrie de masse.

Médecine : Utilisé dans l'extraction lipidique des macrophages pour étudier les processus cellulaires.

Mécanisme d'action

Le mécanisme d'action du 1-dodécanoyl-2-tridécanoyl-sn-glycéro-3-phosphocholine implique son intégration dans les membranes biologiques. Il participe aux processus de signalisation intracellulaire et extracellulaire médiés par les protéines. Le composé interagit avec diverses cibles moléculaires, notamment les protéines membranaires et les enzymes, influençant les fonctions cellulaires et les voies de signalisation .

Composés similaires :

1,2-Didodécanoyl-sn-glycéro-3-phosphocholine : Un autre phospholipide synthétique présentant des propriétés structurelles similaires.

1,2-Didécanoyl-sn-glycéro-3-phosphocholine : Utilisé comme modèle pour étudier la dynamique des membranes.

1,2-Dioctanoyl-sn-glycéro-3-phosphocholine : Communément utilisé dans la préparation de liposomes et les systèmes de délivrance de médicaments.

Unicité : Le 1-Dodécanoyl-2-tridécanoyl-sn-glycéro-3-phosphocholine est unique en raison de sa composition spécifique en acides gras, qui lui confère des propriétés biophysiques distinctes. Cela le rend particulièrement utile dans les études portant sur la fluidité des membranes et les interactions lipides-protéines .

Applications De Recherche Scientifique

1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in liquid chromatography/mass spectrometry (LC/MS) analysis.

Biology: Serves as a lipid standard for phospholipid quantification by mass spectrometry.

Medicine: Utilized in lipid extraction from macrophages for studying cellular processes.

Industry: Employed in the production of synthetic membranes and as a component in drug delivery systems.

Mécanisme D'action

The mechanism of action of 1-dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine involves its integration into biological membranes. It participates in protein-mediated intracellular and extracellular signaling processes. The compound interacts with various molecular targets, including membrane proteins and enzymes, influencing cellular functions and signaling pathways .

Comparaison Avec Des Composés Similaires

1,2-Didodecanoyl-sn-glycero-3-phosphocholine: Another synthetic phospholipid with similar structural properties.

1,2-Didecanoyl-sn-glycero-3-phosphocholine: Used as a model for studying membrane dynamics.

1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Commonly used in liposome preparation and drug delivery systems.

Uniqueness: 1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which provides distinct biophysical properties. This makes it particularly useful in studies involving membrane fluidity and lipid-protein interactions .

Propriétés

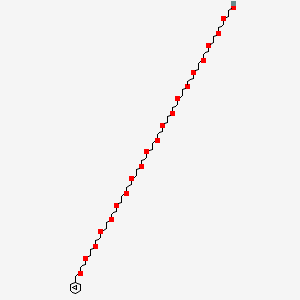

Formule moléculaire |

C33H66NO8P |

|---|---|

Poids moléculaire |

635.9 g/mol |

Nom IUPAC |

[(2R)-3-dodecanoyloxy-2-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C33H66NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-33(36)42-31(30-41-43(37,38)40-28-27-34(3,4)5)29-39-32(35)25-23-21-19-17-15-13-11-9-7-2/h31H,6-30H2,1-5H3/t31-/m1/s1 |

Clé InChI |

FCTBVSCBBWKZML-WJOKGBTCSA-N |

SMILES isomérique |

CCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

SMILES canonique |

CCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B11937938.png)